4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione
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Overview
Description
4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is a heterocyclic compound that belongs to the class of 1,2-dithiole-3-thiones. These compounds are known for their significant pharmacological activities, including their ability to produce hydrogen sulfide, a gaseous signaling molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione typically involves the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with phenol in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as xylene . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group replaces one of the chlorine atoms.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like potassium carbonate and solvents like dimethylformamide are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential as a hydrogen sulfide donor, which has various biological effects.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide. This gaseous molecule acts as a signaling agent in various biological pathways, including the modulation of inflammation and oxidative stress. The compound’s molecular targets include enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a methoxy group instead of a phenoxy group.
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione: Contains a hydroxy group, known for its neuroprotective effects.
Uniqueness
4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to release hydrogen sulfide makes it particularly valuable in research focused on gaseous signaling molecules .
Properties
Molecular Formula |
C9H5ClOS3 |
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Molecular Weight |
260.8 g/mol |
IUPAC Name |
4-chloro-5-phenoxydithiole-3-thione |
InChI |
InChI=1S/C9H5ClOS3/c10-7-8(13-14-9(7)12)11-6-4-2-1-3-5-6/h1-5H |
InChI Key |
LEPYFTHFMLZGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=S)SS2)Cl |
Origin of Product |
United States |
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